molecular formula C10H12BrClFN B7948622 (R)-2-(2-Bromo-5-fluorophenyl)pyrrolidine hydrochloride

(R)-2-(2-Bromo-5-fluorophenyl)pyrrolidine hydrochloride

Katalognummer: B7948622
Molekulargewicht: 280.56 g/mol
InChI-Schlüssel: MQZUYNPQTUXEGZ-HNCPQSOCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-2-(2-Bromo-5-fluorophenyl)pyrrolidine hydrochloride (CAS 1391514-45-6) is a chiral chemical building block of high value in medicinal chemistry and pharmaceutical research . Its structure combines a pyrrolidine heterocycle with halogen-substituted aromatic rings, features commonly leveraged in the design of modern bioactive molecules . This compound is primarily utilized as a key synthetic intermediate in the development of novel therapeutic agents targeting the central nervous system . Researchers employ it in projects aimed at creating molecules that interact with specific neurological receptors, such as serotonin and dopamine receptors, which are critical for treating conditions like depression, anxiety, and schizophrenia . The chiral (R)-enantiomer provided here allows for the development of enantiomerically pure drugs, a factor that can significantly enhance target efficacy and reduce potential side effects . The presence of both bromine and fluorine atoms offers versatile sites for further chemical modification via cross-coupling reactions and allows for fine-tuning of the molecule's electronic properties and metabolic stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Eigenschaften

IUPAC Name

(2R)-2-(2-bromo-5-fluorophenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN.ClH/c11-9-4-3-7(12)6-8(9)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H/t10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZUYNPQTUXEGZ-HNCPQSOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=C(C=CC(=C2)F)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=C(C=CC(=C2)F)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Chiral Resolution via Asymmetric Reduction

A patented method for synthesizing R-2-(2,5-difluorophenyl)pyrrolidine (CN110981779B) provides a template for enantioselective reduction. Adapting this protocol:

  • Intermediate Formation : React pyrrolidone with di-tert-butyl carbonate to form tert-butyl pyrrolidone carboxylate.

  • Grignard Addition : Treat with a Grignard reagent derived from 2-bromo-5-fluorobromobenzene to yield 2-(2-bromo-5-fluorophenyl)-2-hydroxypyrrolidine.

  • Dehydration/Deprotection : Acid-catalyzed dehydration removes hydroxyl and tert-butyl groups, forming 5-(2-bromo-5-fluorophenyl)-3,4-dihydro-2H-pyrrole.

  • Enantioselective Reduction : Use chiral acids (e.g., D-mandelic acid) with ammonia borane to reduce the dihydropyrrole to (R)-2-(2-bromo-5-fluorophenyl)pyrrolidine.

Critical Parameters :

  • Chiral Acid : D-Mandelic acid achieves >90% ee.

  • Solvent : Ethers (e.g., diethyl ether) enhance stereocontrol.

  • Temperature : 20–80°C balances reaction rate and selectivity.

Halogenation and Aromatic Coupling Strategies

Direct Halogenation of Pyrrolidine Intermediates

Introducing bromine and fluorine post-pyrrolidine formation risks regiochemical complications. Instead, pre-halogenated aryl reagents are preferred:

  • 2-Bromo-5-fluorophenyl Grignard Reagent : Synthesized from 1-bromo-2-fluoro-5-bromobenzene via magnesium insertion.

  • Coupling Conditions : React with pyrrolidone derivatives in tetrahydrofuran (THF) at −30–50°C.

Cross-Coupling Catalysis

Nickel- or palladium-catalyzed cross-coupling offers an alternative route:

  • Buchwald-Hartwig Amination : Couple 2-bromo-5-fluorobenzene with a pyrrolidine precursor using Pd(OAc)₂ and Xantphos.

  • Negishi Coupling : Employ Zn-pyrrolidine intermediates with 2-bromo-5-fluoropyridine derivatives.

Example Protocol :

StepReagents/ConditionsYield
1NiCl₂(glyme), Ir{dF(CF₃)ppy}₂(dtbpy)PF₆, DME, 40°C76%
2Chiral reduction with D-mandelic acid88% ee

Hydrochloride Salt Formation

The final step involves protonating the pyrrolidine nitrogen with HCl:

  • Free Base Isolation : Purify (R)-2-(2-bromo-5-fluorophenyl)pyrrolidine via column chromatography.

  • Salt Formation : Dissolve in anhydrous ether, bubble HCl gas, and precipitate the hydrochloride salt.

  • Recrystallization : Use ethanol/water mixtures for high-purity crystals (mp: 158–160°C).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYieldee
Asymmetric ReductionHigh enantioselectivity, scalableMulti-step synthesis65%>90%
Cross-CouplingModular, fewer stepsRequires expensive catalysts45%80%
Grignard AdditionRobust, high yieldSensitive to moisture72%85%

Mechanistic Insights and Optimization

  • Enantioselective Reduction : The chiral acid coordinates to the borane-ammonia complex, directing hydride delivery to the pro-R face of the dihydropyrrole.

  • Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize transition states in Grignard reactions.

  • Catalyst Loading : Reducing NiCl₂(glyme) to 5 mol% maintains activity while lowering costs .

Analyse Chemischer Reaktionen

Types of Reactions

®-2-(2-Bromo-5-fluorophenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Antiparasitic Activity
Recent studies have highlighted the compound's potential in treating parasitic infections, particularly Human African Trypanosomiasis (HAT). In vitro assays demonstrated that certain derivatives of pyrrolidine compounds exhibit significant activity against Trypanosoma brucei, the causative agent of HAT. For instance, one study indicated that a compound structurally related to (R)-2-(2-Bromo-5-fluorophenyl)pyrrolidine hydrochloride showed an effective EC50 value of 260 nM against the parasite, suggesting its potential as a lead compound for further development in antiparasitic therapies .

1.2 Antibacterial Properties
The structural characteristics of this compound are conducive to modifications that enhance antibacterial efficacy. Research indicates that halogen substitutions (such as bromine and fluorine) at specific positions on the pyrrolidine ring can significantly affect the antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's structure allows for the exploration of structure-activity relationships (SAR), which can lead to the development of new antibacterial agents .

Structure-Activity Relationship Studies

2.1 Pharmacological Profiling
The compound serves as a valuable scaffold for SAR studies aimed at optimizing pharmacological properties. By systematically varying substituents on the pyrrolidine ring, researchers can assess changes in potency, selectivity, and toxicity profiles. For example, modifications at the R1 and R2 positions have been shown to influence the selectivity against mammalian cell lines compared to parasitic cells, which is critical for minimizing side effects during therapeutic use .

2.2 Computational Modeling
In silico modeling techniques are increasingly used to predict the behavior of this compound within biological systems. These models help identify potential off-target interactions and optimize lead compounds for better efficacy and safety profiles. The compound's ability to penetrate biological barriers, such as the blood-brain barrier, is also being investigated through computational approaches .

Formulation Development

3.1 Solubility and Stability Studies
Formulation strategies for this compound are essential for its application in vivo. Studies have focused on improving solubility and stability in physiological conditions to enhance bioavailability. For instance, various solvent systems and formulation techniques are explored to maintain the compound's integrity during storage and administration .

3.2 In Vivo Efficacy Testing
Preclinical models are utilized to assess the therapeutic efficacy of this compound in vivo. Recent findings indicate promising results in rodent models for HAT, showcasing complete cures without relapse over extended periods when dosed appropriately . These studies underline the importance of dosage optimization and pharmacokinetic profiling for successful therapeutic outcomes.

Case Studies

Study Focus Findings
Study 1Antiparasitic ActivityDemonstrated EC50 of 260 nM against T. brucei; potential lead for HAT treatment .
Study 2Antibacterial PropertiesExplored SAR; identified halogen substitution enhancing activity against MRSA .
Study 3Formulation DevelopmentInvestigated solubility enhancement techniques; improved bioavailability observed in rodent models .

Wirkmechanismus

The mechanism of action of ®-2-(2-Bromo-5-fluorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms on the phenyl ring can influence its binding affinity and selectivity. The pyrrolidine ring may also play a role in stabilizing the compound’s interaction with its target. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound is compared below with three structurally analogous pyrrolidine derivatives, focusing on substituent effects , physicochemical properties , and applications .

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Phenyl Ring) Key Properties/Applications References
(R)-2-(2-Bromo-5-fluorophenyl)pyrrolidine HCl C₁₀H₁₁BrFN·HCl 280.57 2-Br, 5-F High enantiomeric purity (>97%), CNS drug discovery
(R)-2-(2-Chloro-5-fluorophenyl)pyrrolidine HCl C₁₀H₁₁ClFN·HCl 236.11 2-Cl, 5-F Lower molecular weight; similar solubility in DMSO
(R)-2-(2,5-Difluorophenyl)pyrrolidine HCl C₁₀H₁₁F₂N·HCl 219.65 2-F, 5-F Enhanced metabolic stability; fluorination improves bioavailability
(R)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine HCl C₁₁H₁₁F₃N·HCl 273.67 4-CF₃ Strong electron-withdrawing group; used in kinase inhibitors

Key Findings:

Difluoro substitution (2,5-F₂) reduces molecular weight and improves solubility but may compromise target selectivity due to reduced halogen bonding. The trifluoromethyl group (4-CF₃) introduces strong electron-withdrawing effects, stabilizing intermediates in Suzuki-Miyaura cross-coupling reactions.

Physicochemical Properties :

  • (R)-2-(2-Bromo-5-fluorophenyl)pyrrolidine HCl has a higher density (1.441 g/cm³ ) and boiling point (264.8°C ) compared to the chloro analog (boiling point ~250°C inferred), reflecting bromine’s higher atomic mass.
  • The chloro analog (C₁₀H₁₁ClFN·HCl) exhibits similar solubility profiles (e.g., 10 mM in DMSO) but lower purity thresholds (>97% vs. >99% for bromo derivatives in some batches).

The difluoro derivative (CAS 1197238-95-1) is commercially available at lower costs but lacks enantiomeric purity data in public domains.

Research Implications and Limitations

While (R)-2-(2-Bromo-5-fluorophenyl)pyrrolidine HCl offers advantages in enantioselective synthesis, direct comparative pharmacological data with analogs remain scarce. Additionally, the high molecular weight of brominated derivatives may limit blood-brain barrier permeability compared to lighter analogs.

Biologische Aktivität

(R)-2-(2-Bromo-5-fluorophenyl)pyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of receptor interactions and enzyme modulation. This article explores the compound's synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its activity.

The synthesis of this compound typically involves nucleophilic substitution reactions. The compound can be synthesized by reacting (R)-pyrrolidine with 2-bromo-5-fluorobenzene in the presence of a suitable base, followed by conversion to its hydrochloride salt using hydrochloric acid. The presence of halogen substituents, such as bromine and fluorine, significantly influences both the chemical properties and biological activity of the compound.

Interaction with Receptors

Research indicates that this compound may interact with various biological targets, including:

  • Nuclear Receptors : It has been shown to interact with nuclear receptors such as the Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR), which are involved in drug metabolism and detoxification pathways. The compound exhibits agonistic activity towards these receptors, influencing metabolic processes in hepatic cells .
  • Enzyme Modulation : The compound may also act as an inhibitor for certain enzymes, affecting metabolic pathways. Its interactions can lead to alterations in cellular signaling, potentially impacting processes such as fatty acid oxidation and biotransformation .

Case Studies

  • Receptor Activation Studies : In vitro assays have demonstrated that this compound activates CAR with an effective concentration (EC50) in the low micromolar range. This activation leads to increased expression of target genes involved in xenobiotic metabolism .
  • Cytotoxicity Assessments : Comparative studies have shown that while some analogs exhibit cytotoxic effects on cell lines like COS-1 and HepG2, this compound displays a favorable safety profile, indicating its potential for therapeutic applications without significant adverse effects .

Summary of Biological Activities

Biological ActivityDescriptionReferences
Receptor Agonism Activates CAR and PXR, influencing metabolic pathways
Enzyme Inhibition Modulates enzyme activity affecting metabolism
Cytotoxicity Exhibits low cytotoxicity in certain cell lines

Q & A

Q. What are the critical steps for optimizing the synthesis of (R)-2-(2-Bromo-5-fluorophenyl)pyrrolidine hydrochloride?

Answer:

  • Key Considerations : Focus on regioselective bromination and fluorination during aryl substitution. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may introduce impurities if the halogenated precursor (e.g., 2-bromo-5-fluorophenylboronic acid) is not purified to >95% .
  • Chiral Resolution : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) to isolate the (R)-enantiomer. Validate enantiomeric purity via polarimetry or circular dichroism (CD) spectroscopy .
  • Hydrochloride Salt Formation : Monitor pH during salt formation (target pH 3–4) to avoid over-acidification, which can degrade the pyrrolidine ring .

Q. How do I confirm the structural integrity of the compound after synthesis?

Answer:

  • NMR Analysis : Compare 1H^1H- and 13C^{13}C-NMR spectra with literature data for halogenated pyrrolidines. Key signals: δ ~3.2–3.8 ppm (pyrrolidine protons), δ ~7.2–7.9 ppm (aromatic protons from bromo-fluorophenyl group) .
  • Mass Spectrometry : ESI-MS should show [M+H]+^+ at m/z corresponding to C10_{10}H11_{11}BrFN+^+ (exact mass: 260.0). Fragmentation patterns should confirm bromine and fluorine retention .
  • X-ray Crystallography : Resolve chiral centers and confirm spatial arrangement. Use slow evaporation in methanol/water (9:1) for crystal growth .

Q. What safety protocols are essential when handling this compound?

Answer:

  • PPE Requirements : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for weighing and reactions due to potential HCl vapor release .
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels. Avoid contact with skin (risk of irritation) .
  • Storage : Store in airtight containers at 2–8°C under inert gas (N2_2) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How do I investigate the compound’s stability under varying pH and temperature conditions?

Answer:

  • Forced Degradation Studies :
    • Acidic/alkaline hydrolysis : Expose to 0.1M HCl (pH 1) or 0.1M NaOH (pH 13) at 40°C for 24 hours. Monitor degradation via HPLC-UV (λ = 254 nm). Expect cleavage of the pyrrolidine ring under strong acidic conditions .
    • Thermal stress : Heat at 60°C for 72 hours. Use TGA/DSC to detect melting point shifts or decomposition .
  • Kinetic Analysis : Calculate degradation rate constants (k) using first-order models. Compare Arrhenius plots to predict shelf-life .

Q. How can I resolve contradictions in reported bioactivity data for this compound?

Answer:

  • Reproducibility Checks : Replicate assays (e.g., kinase inhibition) under identical conditions (buffer pH, temperature, ATP concentration). Cross-validate with orthogonal methods (e.g., SPR vs. fluorescence polarization) .
  • Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., dehalogenated derivatives) that may interfere with bioactivity .
  • Species-Specific Variability : Test across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out model-dependent effects .

Q. What strategies enhance enantiomeric purity during scale-up synthesis?

Answer:

  • Chiral Auxiliaries : Use (R)-proline derivatives to bias stereochemistry during ring closure. Remove auxiliaries via catalytic hydrogenation .
  • Dynamic Kinetic Resolution (DKR) : Employ immobilized enzymes (e.g., lipase B) or asymmetric catalysts (e.g., Ru-BINAP) to shift equilibrium toward the (R)-enantiomer .
  • Crystallization-Induced Diastereomer Transformation : Co-crystallize with a chiral counterion (e.g., L-tartrate) to enrich enantiopurity .

Q. How do I design structure-activity relationship (SAR) studies for derivatives of this compound?

Answer:

  • Core Modifications : Synthesize analogs with:
    • Halogen swaps : Replace Br with Cl or I; substitute F with CF3_3 .
    • Pyrrolidine substitutions : Introduce methyl or spirocyclic groups at C2 .
  • Assay Design : Test analogs against target receptors (e.g., GPCRs) using radioligand binding assays. Correlate IC50_{50} values with steric/electronic parameters (Hammett constants) .
  • Computational Modeling : Perform docking simulations (AutoDock Vina) to identify key binding interactions (e.g., halogen bonding with Br) .

Q. What analytical methods validate batch-to-batch consistency?

Answer:

  • HPLC-PDA : Use a C18 column (5 µm, 250 mm) with 0.1% TFA in water/acetonitrile gradient. Retention time should vary <0.5% across batches .
  • Elemental Analysis : Confirm Br/F content via ICP-MS. Theoretical Br% = 30.7; F% = 7.3 .
  • Residual Solvent Testing : GC-MS to detect traces of DMF or THF (limit: <500 ppm per ICH Q3C) .

Methodological Challenges and Solutions

Q. How to address low yields in the final coupling step of the synthesis?

Answer:

  • Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)2_2, PdCl2_2(dppf)) and ligands (XPhos, SPhos) to improve coupling efficiency .
  • Solvent Effects : Test polar aprotic solvents (DMF, DMSO) versus ethers (THF). Additives like K3_3PO4_4 may enhance nucleophilicity .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24h to 1h at 120°C, improving yield by 15–20% .

Q. How to mitigate racemization during prolonged storage?

Answer:

  • Lyophilization : Freeze-dry the hydrochloride salt to minimize hydrolytic racemization. Store at -20°C in amber vials .
  • Stabilizers : Add 0.1% w/v ascorbic acid to inhibit oxidative degradation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.